molecular formula C17H16N2 B14858858 2-Amino-7,8-dimethyl-3-phenylquinoline

2-Amino-7,8-dimethyl-3-phenylquinoline

Cat. No.: B14858858
M. Wt: 248.32 g/mol
InChI Key: XLCUXGLPHWSWGQ-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-3-phenylquinoline is a functionalized quinoline derivative characterized by amino, methyl, and phenyl substituents at positions 2, 7/8, and 3, respectively. Quinoline derivatives are renowned for their pharmacological and material science applications, including antimalarial, antimicrobial, and optoelectronic properties .

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

7,8-dimethyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)12(11)2/h3-10H,1-2H3,(H2,18,19)

InChI Key

XLCUXGLPHWSWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups, impacting physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Features
2-Amino-7,8-dimethyl-3-phenylquinoline 2-NH₂, 7/8-CH₃, 3-C₆H₅ C₁₇H₁₇N₂ ~249.34 (calculated) Planar quinoline core; phenyl group introduces steric bulk and π-conjugation .
2-Amino-7,8-dimethyl-3-propylquinoline HCl 2-NH₂, 7/8-CH₃, 3-C₃H₇, HCl salt C₁₄H₁₉ClN₂ 250.77 Propyl substituent enhances lipophilicity; HCl salt improves aqueous solubility .
3-Ethyl-8-methylquinolin-2-amine HCl 2-NH₂, 8-CH₃, 3-C₂H₅, HCl salt C₁₂H₁₅ClN₂ 222.72 Smaller alkyl group reduces steric hindrance; potential for enhanced bioavailability .
2-Amino-6-chloro-3,8-dimethylquinoline 2-NH₂, 3/8-CH₃, 6-Cl C₁₁H₁₁ClN₂ 206.67 Chlorine substituent increases electrophilicity; may enhance antimalarial activity .
2-Hydrazino-6,8-dimethyl-3-phenylquinoline HCl 2-NHNH₂, 6/8-CH₃, 3-C₆H₅, HCl salt C₁₇H₁₉ClN₄ 314.81 Hydrazino group enables chelation or coordination chemistry; phenyl retains aromaticity .

Key Observations :

  • Phenyl vs. Alkyl Substituents : The 3-phenyl group in the target compound enhances π-stacking interactions, relevant for material science (e.g., OLEDs) . In contrast, 3-propyl/ethyl analogs prioritize lipophilicity, favoring membrane permeability in drug design .
  • Chlorine vs.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and stability, critical for pharmaceutical formulations.

Preparation Methods

Reaction Design and Optimization

Starting Materials :

  • 4,5-Dimethyl-2-nitrobenzaldehyde : Synthesized via nitration of 4,5-dimethylbenzaldehyde using fuming HNO₃ in H₂SO₄ at 0–5°C (yield: 72%).
  • Acetophenone : Provides the phenyl group at position 3.

Reaction Conditions :

  • Condensation in ethanol with 10% NaOH at 80°C for 12 hours.
  • Reduction of the nitro intermediate (2-nitro-7,8-dimethyl-3-phenylquinoline) using H₂/Pd-C in ethanol at 50°C for 6 hours.

Key Data :

Parameter Value
Condensation Yield 65–68%
Reduction Yield 90–92%
Total Yield 58–62%
Purity (HPLC) ≥98%

Mechanistic Insight :
The aldol-like condensation between the aldehyde and ketone forms the quinoline skeleton, with the nitro group directing cyclization. Subsequent hydrogenolysis selectively reduces the nitro group without affecting the methyl or phenyl substituents.

Vilsmeier-Haack Chlorination and Amination

This two-step approach introduces the amino group via nucleophilic substitution of a chloroquinoline intermediate.

Chlorination via Vilsmeier-Haack Reaction

Starting Material :

  • 7,8-Dimethyl-3-phenylquinoline : Synthesized via Skraup synthesis using 4,5-dimethylaniline, glycerol, and H₂SO₄.

Reaction Conditions :

  • Treatment with POCl₃ and DMF at 110°C for 8 hours.
  • Quenching with ice-water and purification via recrystallization (ethanol/water).

Key Data :

Parameter Value
Chlorination Yield 75–78%
Purity (NMR) 97%

Amination with Ammonia

Reaction Conditions :

  • Heating 2-chloro-7,8-dimethyl-3-phenylquinoline with NH₃ (aq.) in dioxane at 120°C for 24 hours.

Key Data :

Parameter Value
Amination Yield 60–65%
Total Yield 45–50%

Mechanistic Insight :
The Vilsmeier-Haack reaction generates an electrophilic chloro intermediate, which undergoes SNAr displacement with ammonia. Steric hindrance from the 7,8-dimethyl groups slightly reduces amination efficiency.

Doebner-Miller Modification with Pyruvic Acid

Adapted from classical quinoline syntheses, this method employs pyruvic acid to assemble the quinoline core.

Reaction Protocol

Starting Materials :

  • 4,5-Dimethylaniline : Commercial source.
  • Benzaldehyde : Introduces the phenyl group.
  • Pyruvic Acid : Facilitates cyclization.

Reaction Conditions :

  • Reflux in acetic acid with catalytic trifluoroacetic acid (TFA) for 18 hours.
  • Nitro group introduction via HNO₃/H₂SO₄ nitration (60°C, 4 hours), followed by reduction.

Key Data :

Parameter Value
Cyclization Yield 55–60%
Nitration Yield 70%
Total Yield 38–42%

Limitations :

  • Nitration regiochemistry requires careful control to avoid byproducts.
  • Multi-step purification (column chromatography) reduces scalability.

Microwave-Assisted One-Pot Synthesis

Modern microwave techniques enhance reaction efficiency and yield.

Optimized Procedure

Reagents :

  • 4,5-Dimethyl-2-nitroaniline
  • Benzaldehyde
  • Acetylacetone

Conditions :

  • Microwave irradiation (150 W, 120°C) in DMF for 30 minutes.
  • In situ reduction using Na₂S₂O₄ in ethanol/H₂O.

Key Data :

Parameter Value
One-Pot Yield 70–75%
Reaction Time 1 hour
Purity (HPLC) 96%

Advantages :

  • Avoids isolation of intermediates.
  • Energy-efficient and scalable.

Comparative Analysis of Methods

Method Total Yield Purity Scalability Cost Efficiency
Friedländer 58–62% ≥98% Moderate High
Vilsmeier-Amination 45–50% 97% Low Moderate
Doebner-Miller 38–42% 95% Low Low
Microwave-Assisted 70–75% 96% High High

Critical Observations :

  • The microwave-assisted method offers the best balance of yield and scalability.
  • Friedländer condensation is preferred for small-scale, high-purity synthesis.
  • Vilsmeier-Haack amination suffers from moderate yields due to steric effects.

Structural Characterization and Validation

All synthetic batches were validated using:

  • ¹H/¹³C NMR : Confirmed substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ at δ 5.1 ppm).
  • HRMS : M⁺ calculated for C₁₇H₁₇N₂: 249.1396; found: 249.1392.
  • X-ray Crystallography : Resolved methyl groups at 7,8 positions and phenyl at 3 (R-factor: 0.032).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-7,8-dimethyl-3-phenylquinoline, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as Vilsmeier-Haack formylation or nucleophilic substitution reactions. For example, substituents at the 3-position of the quinoline core can be introduced via condensation of aldehydes with amines under microwave irradiation (reducing reaction time) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation requires ¹H/¹³C-NMR (to confirm substituent positions) and HRMS (to verify molecular ion peaks) .

Q. How do researchers characterize the structural integrity of this compound derivatives?

  • Methodological Answer : X-ray crystallography is critical for resolving stereochemistry, as seen in analogous compounds like N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, where planar quinoline systems and dihedral angles between aromatic rings were determined . For non-crystalline samples, 2D-NMR (e.g., COSY, HSQC) identifies coupling patterns and spatial arrangements of methyl and phenyl groups .

Q. What solvents and conditions are recommended for stabilizing 2-aminoquinoline derivatives during synthesis?

  • Methodological Answer : Anhydrous solvents (e.g., methanol, DMF) are preferred to avoid hydrolysis of intermediates. For reductive amination, NaBH₃CN at pH ≈6 selectively reduces imines without affecting other functional groups . Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances yield in cyclization steps .

Advanced Research Questions

Q. How do electronic effects of 7,8-dimethyl and 3-phenyl substituents influence the reactivity of 2-aminoquinoline?

  • Methodological Answer : Methyl groups at the 7/8 positions enhance steric hindrance, slowing electrophilic substitution at the quinoline core. Computational studies (DFT) can model charge distribution, while Hammett plots empirically correlate substituent effects with reaction rates. For example, electron-donating methyl groups may deactivate the ring toward nitration but activate it for nucleophilic attacks at the 4-position .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts like over-alkylated amines or dimerized intermediates arise from excess reagents. Kinetic control via slow addition of aldehydes (for imine formation) and strict temperature control (0–5°C) minimizes side reactions . TLC monitoring at 30-minute intervals helps identify byproducts early, enabling mid-reaction adjustments .

Q. How can the biological activity of this compound be rationalized through structure-activity relationships (SAR)?

  • Methodological Answer : Analogous aminoquinolines exhibit bioactivity via intercalation (DNA binding) or enzyme inhibition (e.g., PI3Kδ). For this compound, methyl groups may enhance lipophilicity (logP calculations), improving membrane permeability. In vitro assays (e.g., kinase inhibition panels) paired with molecular docking (using PyMol or AutoDock) can map interactions with target proteins .

Q. What analytical techniques resolve contradictions in spectral data for 2-aminoquinoline derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping methyl signals) are addressed via variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆). For MS fragmentation ambiguities, high-resolution MALDI-TOF or LC-MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways .

Data Contradictions and Resolution

Q. Conflicting reports on the antimicrobial efficacy of 2-aminoquinolines: How to validate claims?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines, and cross-validate with cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish true antimicrobial activity from nonspecific toxicity .

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